molecular formula C14H10BrNO4 B14354467 4-Bromo-2-(2-carboxyanilino)benzoic acid CAS No. 94636-83-6

4-Bromo-2-(2-carboxyanilino)benzoic acid

Cat. No.: B14354467
CAS No.: 94636-83-6
M. Wt: 336.14 g/mol
InChI Key: PWTWCZCVKYTSON-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-carboxyanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4th position and a carboxyanilino group at the 2nd position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-carboxyanilino)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(2-carboxyanilino)benzoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-carboxyanilino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzoic acids.

Scientific Research Applications

4-Bromo-2-(2-carboxyanilino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-carboxyanilino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxyanilino group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

4-Bromo-2-(2-carboxyanilino)benzoic acid can be compared with other similar compounds such as:

    4-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of a carboxyanilino group.

    4-Bromo-2-fluorobenzoic acid: Contains a fluorine atom instead of a carboxyanilino group.

    2-(2-carboxyanilino)benzoic acid: Lacks the bromine atom at the 4th position.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94636-83-6

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

4-bromo-2-(2-carboxyanilino)benzoic acid

InChI

InChI=1S/C14H10BrNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20)

InChI Key

PWTWCZCVKYTSON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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